molecular formula C12H4Cl4O B1348552 1,2,3,8-Tetrachlorodibenzofuran CAS No. 62615-08-1

1,2,3,8-Tetrachlorodibenzofuran

Cat. No. B1348552
CAS RN: 62615-08-1
M. Wt: 306 g/mol
InChI Key: KFQRHGKKSHJMCO-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .


Synthesis Analysis

The major sources of PCDFs are incineration and thermal decomposition of waste materials involving chlorine as well as natural combustion processes . Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated .


Molecular Structure Analysis

The molecular formula of 1,2,3,8-Tetrachlorodibenzofuran is C12H4Cl4O . The InChI identifier is InChI=1S/C12H4Cl4O/c13-5-1-2-8-6 (3-5)10-9 (17-8)4-7 (14)11 (15)12 (10)16/h1-4H .


Chemical Reactions Analysis

The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products . The reaction of the TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,8-Tetrachlorodibenzofuran is 306.0 g/mol . The XLogP3 is 6.2 .

Scientific Research Applications

Environmental Detoxification and Bioremediation

  • Dechlorination and Detoxification by Mixed Cultures : A study highlighted the dechlorination of hexachlorodibenzofuran to less chlorinated and therefore less toxic congeners by a mixed culture containing Dehalococcoides ethenogenes strain 195. This process did not produce the highly toxic 2,3,7,8-substituted congeners, representing a significant detoxification pathway for polychlorinated dibenzofurans in the environment (Liu & Fennell, 2008).

Chemical Analysis and Environmental Monitoring

  • Comprehensive Two-Dimensional GC Analysis : Research on the separation of tetrachloronaphthalene isomers using comprehensive two-dimensional gas chromatography provides insights into analyzing complex mixtures containing chlorinated compounds, including polychlorinated dibenzofurans (Łukaszewicz et al., 2007).

Toxicology and Human Health Impact

  • Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds : The World Health Organization reevaluation of toxic equivalency factors (TEFs) for dioxin-like compounds, including polychlorinated dibenzofurans, underscores the importance of understanding the relative toxicity of these compounds to assess human and environmental health risks (van den Berg et al., 2006).

  • Biosorption by Microorganisms : A study on the adsorption of tetrachlorodibenzo-p-dioxin and polychlorinated dibenzofurans by Bacillus pumilus indicates potential biological mechanisms for the removal or sequestration of these toxic compounds from the environment (Hong, Hwang, & Chang, 2000).

  • Aryl Hydrocarbon Receptor Targeting for Cancer Therapy : Exploration of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and its analogs as agonists for the aryl hydrocarbon receptor (AhR) in the treatment of estrogen receptor-negative breast cancer highlights a potential therapeutic application of understanding the biochemical pathways affected by polychlorinated dibenzofurans (Zhang et al., 2009).

Mechanistic Studies and Chemical Transformations

  • Reaction Mechanism and Kinetics with Hydrogen Peroxide : A theoretical study on the degradation mechanism of 2,3,7,8-tetrachlorodibenzofuran by hydrogen peroxide provides insights into the atmospheric chemical transformations of chlorinated dibenzofurans, which is crucial for understanding their persistence and fate in the environment (Bai et al., 2019).

Safety And Hazards

Dioxins are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones . Dioxins are found throughout the world in the environment, and they accumulate in food chains, concentrating mainly in the fatty tissue of animals .

Future Directions

Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

properties

IUPAC Name

1,2,3,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRHGKKSHJMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017148
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,8-Tetrachlorodibenzofuran

CAS RN

62615-08-1
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062615081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M7P5DD9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Å Norström, K Andersson, C Rappe - Chemosphere, 1976 - Elsevier
Introduction Polychlorinated dibenzofurans (PCDFs) are found as contaminants in certain PCBs I-4 and in technical formulations of chlorophenols 5-6 and compounds derived from them…
Number of citations: 32 www.sciencedirect.com
T Mazer, FD Hileman - Chemosphere, 1982 - Elsevier
Several tetrachlorodibenzofuran isomers were photolyzed by ultraviolet irradiation and the relative amounts of the various trichlorodibenzofurans produced were determined. A simple …
Number of citations: 17 www.sciencedirect.com
Y Kobayashi, K Yoshida - Ecological Informatics, 2021 - Elsevier
Bioconcentration factors (BCFs) are indicators of the accumulation of chemical substances in organisms; they play an important role in the environmental risk assessment of various …
Number of citations: 14 www.sciencedirect.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca
R Rea - 2014 - riunet.upv.es
[ES] En este trabajo se elaboran modelos predictivos de factor de bioconcentración usando descriptores topológicos y técnicas estadísticas como regresión multilineal y no lineal (…
Number of citations: 0 riunet.upv.es

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